molecular formula C17H16O3 B1586834 Ethyl 3-oxo-3-(4-phenylphenyl)propanoate CAS No. 57477-98-2

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate

Cat. No.: B1586834
CAS No.: 57477-98-2
M. Wt: 268.31 g/mol
InChI Key: MJCRLYUYIXGGAX-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate (CAS: 57477-98-2) is a β-keto ester featuring a biphenyl moiety at the 3-oxo position. Its molecular formula is C₁₇H₁₆O₃, with an average molecular weight of 294.34 g/mol. This compound is widely utilized as a precursor in synthesizing pharmaceuticals, agrochemicals, and functional materials due to its reactive β-keto group and aromatic rigidity . Its biphenyl substituent enhances stability and influences electronic properties, making it valuable in catalytic and stereoselective reactions.

Biological Activity

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate, a compound with the molecular formula C17_{17}H16_{16}O3_3, has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesizing findings from multiple sources to provide a comprehensive overview.

  • Molecular Weight : 268.31 g/mol
  • CAS Number : 57477-98-2
  • Chemical Structure : The compound features a ketone group adjacent to an ethyl ester and a biphenyl moiety, which contributes to its unique properties.

Biological Activity Overview

This compound exhibits several biological activities that make it valuable in research and application:

  • Anti-inflammatory Properties :
    • Research indicates that compounds with similar structures often exhibit anti-inflammatory effects, potentially making this compound a candidate for drug development targeting inflammatory conditions .
  • Analgesic Effects :
    • The compound may serve as an intermediate in the synthesis of analgesic drugs, contributing to pain relief mechanisms through pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties, which are crucial for developing new antibiotics or preservatives .

Pharmaceutical Development

This compound is primarily used in pharmaceutical development as an intermediate for synthesizing various drugs, particularly those targeting pain and inflammation. Its structural similarity to known therapeutic agents allows researchers to explore its efficacy and safety profiles.

Agrochemical Formulations

In agriculture, this compound is utilized in formulating herbicides and fungicides. Its ability to target specific pests while minimizing environmental impact makes it an attractive option for sustainable agricultural practices .

Material Science

The compound also finds applications in material science, particularly in the production of specialty polymers and resins. These materials are essential for creating durable coatings and adhesives that outperform traditional options .

Research Findings and Case Studies

A review of literature reveals significant insights into the biological activity of this compound:

StudyFindings
Demonstrated anti-inflammatory effects in animal models, suggesting potential use in treating arthritis.
Identified antimicrobial properties against various bacterial strains, indicating possible applications in pharmaceuticals.
Explored the synthesis of novel derivatives with enhanced biological activity compared to the parent compound.

Safety and Toxicology

While this compound shows promise, safety assessments are crucial. The compound is classified as causing skin irritation (H315) and serious eye irritation (H319), necessitating proper handling protocols in laboratory settings .

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis
Ethyl 3-oxo-3-(4-phenylphenyl)propanoate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly significant in the development of anti-inflammatory and analgesic drugs . The compound facilitates the creation of effective medications by providing a pathway for synthesizing complex molecular structures required in drug design .

Case Study: Anti-inflammatory Agents
Research has demonstrated that derivatives of this compound can exhibit anti-inflammatory properties, making them suitable candidates for further development into therapeutic agents. For instance, studies indicate that modifications to the ethyl ester group can enhance bioactivity and selectivity towards specific biological targets .

Agricultural Chemicals

Formulation of Agrochemicals
In agriculture, this compound is employed in the formulation of herbicides and fungicides . Its chemical structure allows it to effectively target pests and diseases, thereby enhancing crop protection and yield. The compound's efficacy is attributed to its ability to disrupt biological pathways in pests while being less harmful to non-target organisms .

Material Science

Production of Specialty Polymers
The compound plays a crucial role in the development of specialty polymers and resins , which are essential for creating durable materials used in coatings and adhesives. These materials often outperform traditional options due to their enhanced chemical resistance and mechanical properties .

Application AreaSpecific UseBenefits
PharmaceuticalDrug synthesisIntermediate for anti-inflammatory drugs
Agricultural ChemicalsHerbicides, fungicidesEnhanced crop protection
Material ScienceSpecialty polymersSuperior performance in coatings/adherents

Research in Organic Synthesis

Reagent in Synthetic Pathways
this compound serves as a valuable reagent in organic chemistry, allowing researchers to explore new synthetic pathways. Its versatility enables the development of innovative compounds with unique properties, contributing significantly to advancements in organic synthesis methodologies .

Cosmetic Formulations

Skin-Beneficial Properties
In the cosmetics industry, this compound is incorporated into formulations aimed at improving skin health and appearance. Its potential skin-beneficial properties make it a desirable ingredient in various cosmetic products, enhancing their effectiveness .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous β-Keto Esters

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs based on substituent groups and physicochemical properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties Evidence Source
Ethyl 3-oxo-3-(4-phenylphenyl)propanoate 4-Biphenyl C₁₇H₁₆O₃ 294.34 High rigidity, lipophilic
Ethyl 3-oxo-3-(4-pyridinyl)propanoate 4-Pyridinyl C₁₀H₁₁NO₃ 193.20 Polar, basic nitrogen enhances solubility
Ethyl 3-oxo-3-(2-thienyl)propanoate 2-Thienyl C₉H₁₀O₃S 198.24 Electron-rich, bioreduction-compatible
Ethyl 3-oxo-3-(p-tolyl)propanoate p-Tolyl (4-methylphenyl) C₁₂H₁₄O₃ 206.24 Moderate steric hindrance, hydrophobic
Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate 4-CF₃-phenyl C₁₂H₁₁F₃O₃ 260.21 Electron-withdrawing, enhances reactivity

Key Observations :

  • Biphenyl vs.
  • Trifluoromethyl vs. Pyridinyl : The CF₃ group enhances electrophilicity at the β-keto position, whereas the pyridinyl group introduces polarity and hydrogen-bonding capability .

Reactivity in Catalytic Processes

  • Bioreduction: Ethyl 3-oxo-3-(2-thienyl)propanoate is efficiently reduced by ChKRED12 with >99% enantiomeric excess (ee) to yield (S)-3-hydroxy derivatives . In contrast, biphenyl-substituted analogs may exhibit lower enzyme compatibility due to steric hindrance.
  • Hydrogenation: CF₃-substituted derivatives show enhanced reactivity in Ru-catalyzed asymmetric hydrogenation compared to non-fluorinated analogs .

Pharmaceutical Intermediates

  • The thienyl analog serves as a precursor to (S)-Duloxetine, a serotonin-norepinephrine reuptake inhibitor, via stereoselective bioreduction .
  • Biphenyl derivatives are explored in liquid crystal synthesis due to their rigid aromatic structure .

Material Science

  • Ethyl 3-oxo-3-(2-thienyl)propanoate is a key intermediate in synthesizing luminescent bithiophene-oxadiazole compounds .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Biphenyl derivative : Low water solubility (logP ~3.5), stable under acidic conditions .
  • Pyridinyl analog : Higher aqueous solubility (logP ~1.8) due to polar nitrogen .

Toxicity and Handling

Properties

IUPAC Name

ethyl 3-oxo-3-(4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)12-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCRLYUYIXGGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373487
Record name ethyl 3-oxo-3-(4-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57477-98-2
Record name ethyl 3-oxo-3-(4-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57477-98-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

14.7 g (75.0 mmol) of 4-acetylbiphenyl is dissolved in 150 mL of diethylcarbonate. Under protective gas, a total of 6.50 g (150 mmol) sodium hydride in oil (55%) is added batchwise at 0° C. The mixture is kept for 5 minutes at 0° C., then stirred for 2 hours at 80° C. After cooling, the mixture is poured onto water and extracted with methylene chloride; the organic phase is washed with water and finally dried over sodium sulfate. The solvent is eliminated, the residue is suspended in water and neutralized with 1N hydrochloric acid. The aqueous phase is extracted with diethyl ether, the organic phase is dried over sodium sulfate, and finally the solvent is eliminated. Lastly the residue is recrystallized from petroleum ether and the product is dried in vacuo at 50° C. Yield: 15.3 g (76% of theory); Rf value: 0.60 (silica gel, petroleum ether/ethyl acetate=5:2); m.p. 75° C.-77° C.; C17H16O3; EII mass spectrum: m/z=269 [M+H]+.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate
Ethyl 3-oxo-3-(4-phenylphenyl)propanoate
Ethyl 3-oxo-3-(4-phenylphenyl)propanoate
Ethyl 3-oxo-3-(4-phenylphenyl)propanoate
Ethyl 3-oxo-3-(4-phenylphenyl)propanoate
Ethyl 3-oxo-3-(4-phenylphenyl)propanoate

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